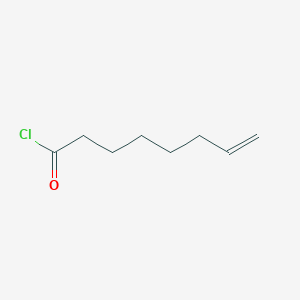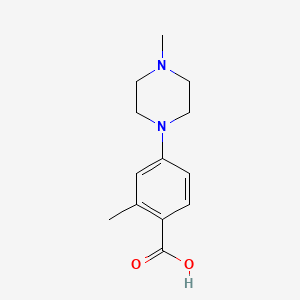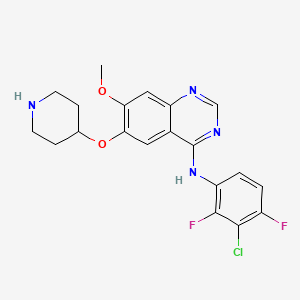
N-(3-Chloro-2,4-difluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-2,4-difluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities
Preparation Methods
The synthesis of N-(3-Chloro-2,4-difluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with acetic anhydride to form benzoxazinone, which is then further reacted to introduce the desired substituents . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, including the use of specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can modify the quinazoline ring, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and methoxy positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Biology: The compound has shown promise in inhibiting specific enzymes and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2,4-difluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to these targets, the compound can inhibit their activity, leading to the disruption of signaling pathways essential for cell growth and survival. This mechanism is particularly relevant in its anticancer activity, where it can induce apoptosis and inhibit proliferation in cancer cells .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives like gefitinib and erlotinib, which are also known for their anticancer properties. Compared to these compounds, N-(3-Chloro-2,4-difluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine may offer unique advantages in terms of its specific substituents, which can enhance its binding affinity and selectivity for certain molecular targets . Other similar compounds include prazosin and doxazosin, which are used for different therapeutic purposes but share the quinazoline core structure .
Properties
Molecular Formula |
C20H19ClF2N4O2 |
|---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
N-(3-chloro-2,4-difluorophenyl)-7-methoxy-6-piperidin-4-yloxyquinazolin-4-amine |
InChI |
InChI=1S/C20H19ClF2N4O2/c1-28-16-9-15-12(8-17(16)29-11-4-6-24-7-5-11)20(26-10-25-15)27-14-3-2-13(22)18(21)19(14)23/h2-3,8-11,24H,4-7H2,1H3,(H,25,26,27) |
InChI Key |
DWOOMFZNYYXZLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)F)Cl)F)OC4CCNCC4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
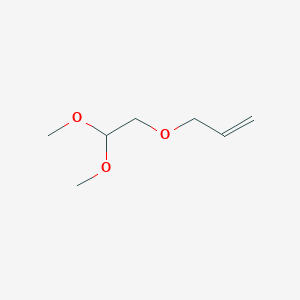
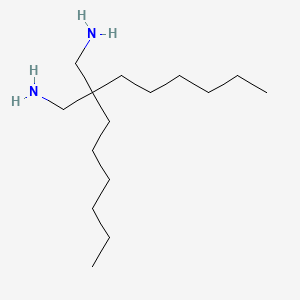
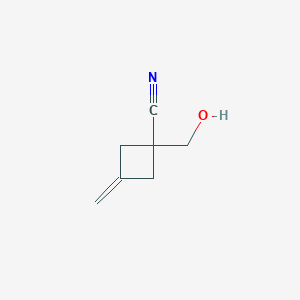
![Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}cyanamide](/img/structure/B8587318.png)
![2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol](/img/structure/B8587324.png)
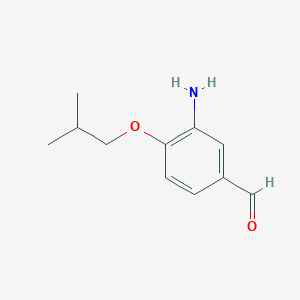

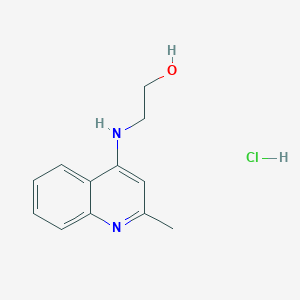
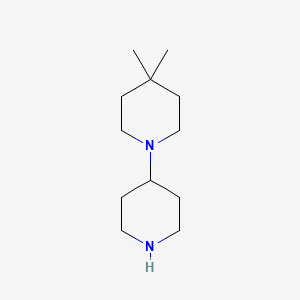
![2-Nitro-4-[(pyridin-2-yl)sulfanyl]aniline](/img/structure/B8587369.png)
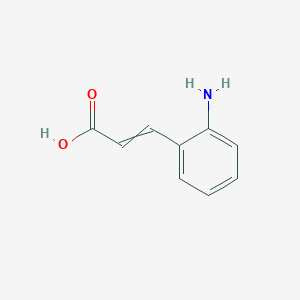
![3-[N-(p-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B8587379.png)
